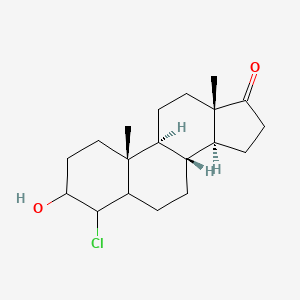
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic) is a synthetic organic compound with a unique structure that includes a furan ring and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide typically involves the reaction of 3-methylbutanoic acid with tetrahydrofuran-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-N-(tetrahydro-2-oxo-3-furanyl)butanamide
- 3-Oxo-N-(2-oxotetrahydro-3-furanyl)butanamide
Comparison
Compared to similar compounds, 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. This structural difference may result in distinct biological activities and applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-methyl-N-(2-oxooxolan-3-yl)butanamide |
InChI |
InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DUHWGLQNCKHNBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



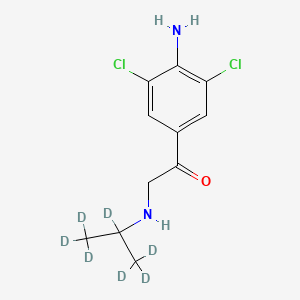

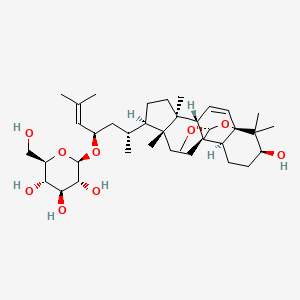
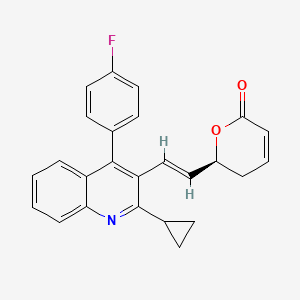

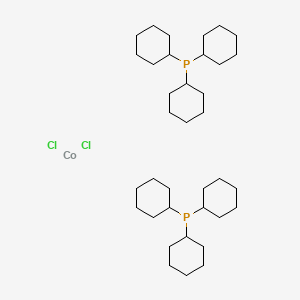
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
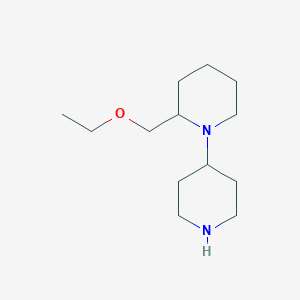

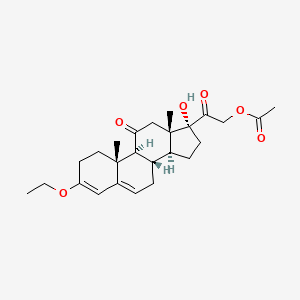
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)

